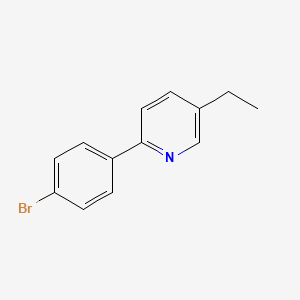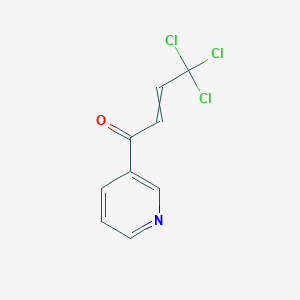![molecular formula C26H22F2P2 B14352180 Phosphine, [2-[bis(3-fluorophenyl)phosphino]ethyl]diphenyl- CAS No. 94940-44-0](/img/structure/B14352180.png)
Phosphine, [2-[bis(3-fluorophenyl)phosphino]ethyl]diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphine, [2-[bis(3-fluorophenyl)phosphino]ethyl]diphenyl- is a tertiary phosphine compound characterized by the presence of two phosphino groups linked by an ethyl chain. This compound is notable for its applications in coordination chemistry and catalysis, particularly in the formation of metal complexes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphine, [2-[bis(3-fluorophenyl)phosphino]ethyl]diphenyl- typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with corresponding chlorophosphines. For instance, the reaction of a Grignard reagent with a chlorophosphine can yield the desired phosphine compound .
Industrial Production Methods
Industrial production of tertiary phosphines often employs similar synthetic routes but on a larger scale. The use of organolithium compounds and halogenophosphines is prevalent, with the in situ lithiation of a pre-designed organic precursor being a common approach .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphine, [2-[bis(3-fluorophenyl)phosphino]ethyl]diphenyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically converts the phosphine to its corresponding phosphine oxide.
Substitution: The phosphine can participate in nucleophilic substitution reactions, where the phosphorus atom attacks an electrophilic carbon atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and aryl halides are often used in substitution reactions.
Major Products
Oxidation: The major product is the phosphine oxide.
Substitution: The products depend on the specific reagents used but generally include substituted phosphines.
Wissenschaftliche Forschungsanwendungen
Phosphine, [2-[bis(3-fluorophenyl)phosphino]ethyl]diphenyl- has a wide range of applications in scientific research:
Biology: The compound’s ability to form stable complexes with metals makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of metal-based drugs.
Wirkmechanismus
The mechanism by which phosphine, [2-[bis(3-fluorophenyl)phosphino]ethyl]diphenyl- exerts its effects involves its ability to act as a ligand, forming stable complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, polymerization, and cross-coupling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A widely used tertiary phosphine ligand.
Bis(diphenylphosphino)methane: Another common diphosphine ligand.
Uniqueness
Phosphine, [2-[bis(3-fluorophenyl)phosphino]ethyl]diphenyl- is unique due to the presence of fluorine atoms on the phenyl rings, which can influence the electronic properties of the ligand and its ability to stabilize metal complexes. This can result in different coordination geometries and catalytic behaviors compared to other similar compounds .
Eigenschaften
CAS-Nummer |
94940-44-0 |
|---|---|
Molekularformel |
C26H22F2P2 |
Molekulargewicht |
434.4 g/mol |
IUPAC-Name |
2-bis(3-fluorophenyl)phosphanylethyl-diphenylphosphane |
InChI |
InChI=1S/C26H22F2P2/c27-21-9-7-15-25(19-21)30(26-16-8-10-22(28)20-26)18-17-29(23-11-3-1-4-12-23)24-13-5-2-6-14-24/h1-16,19-20H,17-18H2 |
InChI-Schlüssel |
ORHJJULWFRXKEK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(CCP(C2=CC=CC(=C2)F)C3=CC=CC(=C3)F)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Methyl-3-[(3-methyl-2-phenylindolizin-1-yl)methyl]-2-phenylindolizine](/img/structure/B14352106.png)
![(3E)-1-acetyl-3-[(3,4-dichlorophenyl)methylidene]pyrrolidin-2-one](/img/structure/B14352110.png)

![Ethyl 4-[(trimethylsilyl)oxy]hept-5-enoate](/img/structure/B14352125.png)

![Dimethyl [amino(cyano)methylidene]propanedioate](/img/structure/B14352140.png)

![2[(5-Phenyl-[1,4]oxadiazol-2-ylimino)-methyl]-phenol](/img/structure/B14352163.png)
![5-Methyl-1-{2-[(prop-2-en-1-yl)oxy]ethyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14352175.png)


